molecular formula C9H10N2O2 B1599513 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine CAS No. 857348-51-7

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine

Cat. No.: B1599513
CAS No.: 857348-51-7
M. Wt: 178.19 g/mol
InChI Key: CQBVGZVXQOWFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is a heterocyclic compound that features a furan ring fused to an oxazole ring, with a methylamine group attached

Biochemical Analysis

Biochemical Properties

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, either enhancing or inhibiting its activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its biological activity. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and detoxification . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxazole ring . The methylamine group can be introduced through a Mannich reaction, where the oxazole derivative reacts with formaldehyde and a secondary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is unique due to the combination of the furan and oxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-6-7-5-9(13-11-7)8-3-2-4-12-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVGZVXQOWFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428733
Record name 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857348-51-7
Record name 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Reactant of Route 6
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.